Methane, bis(4-chloro-2-nitrophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methane, bis(4-chloro-2-nitrophenyl)-, also known as bis(4-chloro-2-nitrophenyl)methane, is a chemical compound with the molecular formula C13H8Cl2N2O4 and a molecular weight of 327.12 g/mol . This compound is characterized by the presence of two 4-chloro-2-nitrophenyl groups attached to a central methane carbon atom. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methane, bis(4-chloro-2-nitrophenyl)- typically involves the reaction of 4-chloro-2-nitrobenzyl chloride with a suitable base, such as sodium hydroxide, in an organic solvent like dichloromethane . The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mechanism involves the nucleophilic substitution of the chlorine atom by the nitro group, resulting in the formation of the bis(4-chloro-2-nitrophenyl)methane compound.
Industrial Production Methods
In industrial settings, the production of methane, bis(4-chloro-2-nitrophenyl)- is typically carried out in large-scale reactors equipped with temperature and pressure control systems. The process involves the continuous feeding of reactants and the removal of by-products to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial production to achieve the desired quality standards .
Chemical Reactions Analysis
Types of Reactions
Methane, bis(4-chloro-2-nitrophenyl)- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperature and pressure conditions.
Substitution: Sodium hydroxide, alkoxide ions, organic solvents like dichloromethane.
Major Products Formed
Oxidation: Corresponding oxidation products, such as carboxylic acids or ketones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methane, bis(4-chloro-2-nitrophenyl)- is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Mechanism of Action
The mechanism of action of methane, bis(4-chloro-2-nitrophenyl)- involves its interaction with molecular targets through various pathways. The nitro and chloro substituents play a crucial role in modulating the compound’s reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to changes in their activity and function . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Methane, bis(4-chloro-2-nitrophenyl)- can be compared with other similar compounds, such as:
Bis(4-chloro-2-nitroanilino)methane: Similar structure but with aniline groups instead of phenyl groups.
Bis(4-nitrophenyl)methane: Lacks the chloro substituents, resulting in different chemical properties and reactivity.
Bis(indolyl)methanes: Contains indole groups, which confer unique biological activities and applications.
The uniqueness of methane, bis(4-chloro-2-nitrophenyl)- lies in its specific combination of nitro and chloro substituents, which impart distinct chemical and biological properties .
Properties
CAS No. |
54616-45-4 |
---|---|
Molecular Formula |
C13H8Cl2N2O4 |
Molecular Weight |
327.12 g/mol |
IUPAC Name |
4-chloro-1-[(4-chloro-2-nitrophenyl)methyl]-2-nitrobenzene |
InChI |
InChI=1S/C13H8Cl2N2O4/c14-10-3-1-8(12(6-10)16(18)19)5-9-2-4-11(15)7-13(9)17(20)21/h1-4,6-7H,5H2 |
InChI Key |
BFCWWXMPXHWCJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])CC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.